2-(4-thiomorpholinyl)-3-Pyridinamine

Vue d'ensemble

Description

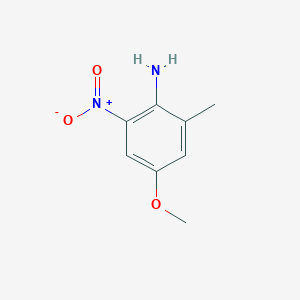

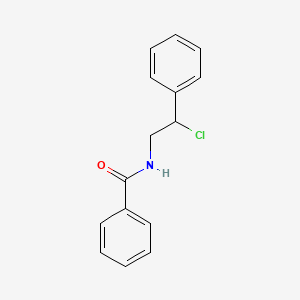

“2-(4-thiomorpholinyl)-3-Pyridinamine” is a chemical compound . It is also known as “[2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine” with a CAS Number: 886851-35-0 . It has a molecular weight of 209.32 .

Relevant Papers A paper titled “Exploration of Anticancer Potency of N(4) Thiomorpholinyl Isatin/Haloisatin Thiosemcarbazones on Coordination to Cu 2+ Ion” discusses the synthesis and characterization of a series of N(4) thiomorpholinyl isatin/haloisatin thiosemicarbazones and their copper(II) complexes . Although this paper does not directly discuss “2-(4-thiomorpholinyl)-3-Pyridinamine”, it provides valuable insights into the potential applications of thiomorpholinyl-based compounds in the field of medicinal chemistry .

Applications De Recherche Scientifique

Phosphoinositide 3-Kinase Inhibition

A series of novel thiazolo[5,4-b]pyridine analogues, including those with a 2-pyridyl, 4-morpholinyl substitution, have been synthesized and shown to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. These compounds, characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), demonstrated significant inhibitory effects on PI3K, with one compound reaching an IC50 of 3.6 nm, highlighting the potential of such derivatives in cancer research and therapy (L. Xia et al., 2020).

Antimicrobial Activity

Thiomorpholine derivatives have been developed as potent bioactive molecules with antimicrobial properties. The synthesis involved nucleophilic substitution reactions leading to various thiomorpholine compounds, which were tested for their antimicrobial activity. These studies suggest the potential use of thiomorpholine derivatives in developing new antimicrobial agents (D. Kardile & N. Kalyane, 2010).

Photophysical Evaluation and Computational Study

Research on 2-substituted pyridines, including morpholino pyridine compounds, has demonstrated their potential as highly emissive fluorophores both in solution and the solid state. The study involved the synthesis of methoxypyridine and morpholinopyridine compounds, investigating their spectroscopic properties experimentally and computationally. These compounds showed high fluorescence quantum yields, indicating their applicability in materials science, particularly in the development of new fluorescent materials and organic electronics (Masayori Hagimori et al., 2019).

Corrosion Inhibition

2-Acetylpyridine-N(4)-morpholine thiosemicarbazone (HAcpMTSc) has been investigated as a corrosion inhibitor for mild steel in acidic media. Studies have shown its effectiveness in reducing corrosion through various spectroscopic techniques and surface analysis methods, indicating its utility in industrial applications where corrosion resistance is critical (S. Kumar et al., 2011).

Electrochromic and Electrochemical Properties

Derivatives of 2,5-di(2-thienyl)-1H-pyrrole incorporating 3-pyridinyl and 1,10-phenanthroline moieties have been synthesized and characterized for their electrochromic and electrochemical properties. These materials exhibit significant electroactivity and robust electrochromic behavior, making them suitable for applications in smart windows, displays, and other electrochromic devices (Jaeyoung Hwang et al., 2010).

Mécanisme D'action

Target of Action

Similar compounds have been found to target various proteins and enzymes involved in cellular processes .

Mode of Action

It’s known that many compounds with similar structures interact with their targets by forming covalent bonds, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as cell cycle arrest, apoptosis, or changes in cellular metabolism .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar compounds have been found to induce various cellular responses, including changes in gene expression, induction of cell death, or alterations in cell signaling .

Propriétés

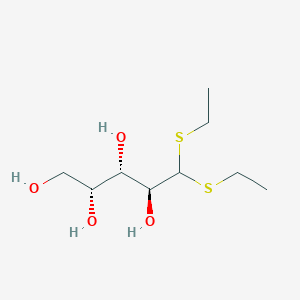

IUPAC Name |

2-thiomorpholin-4-ylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12/h1-3H,4-7,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRQBHZPUKCMJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=C(C=CC=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-thiomorpholinyl)-3-Pyridinamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-benzoyl-4-bromophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3278906.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3278913.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B3278915.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B3278921.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide](/img/structure/B3278925.png)